molecular formula C₅₄H₇₅F₃N₁₆O₁₇S₂ B1163245 D-Cys(4)-Terlipressin TFA Salt

D-Cys(4)-Terlipressin TFA Salt

Cat. No.: B1163245
M. Wt: 1341.4
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

D-Cys(4)-Terlipressin TFA Salt is a synthetic analog of vasopressin designed for research applications. As an analog of Terlipressin, which is a prodrug of lysine-vasopressin, this compound is a potent vasopressin receptor agonist . The specific structural modification with a D-cysteine at position 4 is intended to alter the peptide's metabolic stability and receptor binding affinity, making it a valuable tool for investigating the structure-activity relationships of vasopressin analogs . In research settings, Terlipressin and its analogs are of significant interest due to their mechanism of action. They act as agonists at vasopressin V1 receptors, leading to vasoconstriction, particularly in the splanchnic circulation. This activity can help research models of portal hypertension and hepatorenal syndrome by reducing portal pressure and improving effective arterial blood volume . The compound is provided as a white powder with high purity (≥98% by HPLC) and is for research use only. It is not intended for diagnostic or therapeutic applications in humans .

Properties

Molecular Formula

C₅₄H₇₅F₃N₁₆O₁₇S₂

Molecular Weight

1341.4

Synonyms

D-Cys(4)-Terlypressin TFA Salt

Origin of Product

United States

Scientific Research Applications

Vascular Research

D-Cys(4)-Terlipressin has been utilized in studies examining its effects on vascular tone and blood pressure regulation. Research indicates that it can effectively reduce visceral blood flow with minimal impact on systemic blood pressure, making it a valuable tool in understanding vascular dynamics under pathological conditions .

Hepatic Studies

In hepatic research, D-Cys(4)-Terlipressin has been shown to significantly decrease portal vein pressure, which is crucial in managing portal hypertension associated with liver cirrhosis. Studies have demonstrated that its administration leads to a marked reduction in the need for blood transfusions during acute bleeding episodes from esophageal varices .

Renal Function Studies

The compound's role in renal perfusion has been investigated, revealing that it may enhance renal blood flow in certain acute kidney injury models. This effect is particularly relevant in scenarios where maintaining renal perfusion is critical for patient outcomes .

Data Tables

Application AreaEffect of D-Cys(4)-TerlipressinStudy Reference
Vascular ResistanceIncreased vascular resistance
Portal Pressure ReductionSignificant reduction observed
Renal Blood FlowEnhanced perfusion noted

Case Study 1: Esophageal Variceal Bleeding

A double-blind study involving patients with esophageal variceal bleeding demonstrated that those treated with terlipressin had a 40% lower transfusion requirement compared to placebo, highlighting its efficacy in managing acute hemorrhagic events .

Case Study 2: Septic Shock Management

In a clinical trial assessing the use of D-Cys(4)-Terlipressin in septic shock patients, significant improvements in mean arterial pressure were observed within hours of administration, suggesting rapid onset of action and potential for improving hemodynamic stability .

Comparison with Similar Compounds

Structural and Functional Comparisons

Table 1: Structural and Pharmacological Properties
Compound Key Structural Feature Receptor Specificity Salt Form Clinical Indications
D-Cys(4)-Terlipressin TFA D-cysteine at position 4 V1 agonist TFA Experimental: Intestinal ischemia
Terlipressin (Standard) L-cysteine at position 4 V1 agonist Acetate Hepatorenal syndrome
Vasopressin Native arginine vasopressin (AVP) V1/V2 agonist None (natural) Diabetes insipidus, septic shock

Key Differences :

  • However, D-cysteine requires D-amino acid oxidase for metabolism, which is absent in some tissues, limiting systemic activation .
  • Salt Form : TFA salts improve solubility and purity during synthesis compared to acetate, a common salt form for peptide APIs .

Pharmacokinetic and Efficacy Comparisons

Table 2: Pharmacokinetic Data
Compound Half-Life (Hours) Metabolic Pathway Key Clinical Findings
D-Cys(4)-Terlipressin TFA ~6–8 (estimated) Hepatic (D-amino acid oxidase-dependent) Preclinical: Reduces intestinal apoptosis via PI3K
Terlipressin Acetate 4–6 Renal/hepatic cleavage Clinical: Superior to noradrenaline in HRS reversal
Vasopressin 0.5–1 Rapid peptidase degradation Limited by short duration and V2 side effects

Critical Insights :

  • Clinical Efficacy : Terlipressin acetate demonstrates proven efficacy in HRS, with a 45–50% response rate in trials . D-Cys(4)-Terlipressin TFA lacks clinical data but shows preclinical promise in ischemia models .

Preparation Methods

Resin Selection and Initial Amino Acid Loading

The synthesis begins with a polystyrene-based Rink amide resin (0.3–0.7 mmol/g loading capacity), which provides a stable amide linkage for C-terminal anchoring. For D-Cys(4)-Terlipressin, Fmoc-protected D-Cys(Trt) is coupled at position 4 using a 3:1 molar excess relative to resin capacity. Activation reagents such as TBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium tetrafluoroborate) and HOBt (1-hydroxybenzotriazole) facilitate carboxylate activation, with DIEA (N,N-diisopropylethylamine) maintaining a pH >8 for efficient coupling.

Sequential Amino Acid Coupling

The linear peptide sequence (Gly-Lys-Pro-Cys(4)-Tyr-Phe-Gln-Asn-Cys(9)-Pro-Lys-Gly-NH₂) is assembled from C- to N-terminus. Critical adjustments for D-Cys incorporation include:

  • Extended coupling times (60–90 minutes vs. 50 minutes for L-amino acids) to compensate for steric hindrance.

  • Double coupling cycles with 4-equivalent amino acid excess to ensure >99% stepwise yield.

  • Sidechain protections: Trt (trityl) for Cys, tBu (tert-butyl) for Tyr, and Boc (tert-butoxycarbonyl) for Lys.

Disulfide Bridge Formation via On-Resin Cyclization

Oxidative Cyclization Conditions

Intramolecular disulfide bond formation between Cys(4) and Cys(9) is achieved using iodine (I₂) in DMF (10 mL/g resin) at 25°C for 4–6 hours. The D-cysteine configuration necessitates a 20% higher iodine concentration (0.02 M vs. 0.016 M for L-Cys) to overcome reduced nucleophilicity. Post-cyclization, residual iodine is quenched with ascorbic acid, and the resin is washed sequentially with DMF, DCM, and methanol.

Cyclization Efficiency Monitoring

Analytical HPLC (C18 column, 0.1% TFA/water–acetonitrile gradient) confirms cyclization success by observing a retention time shift from 14.2 minutes (linear precursor) to 16.8 minutes (cyclized product). Mass spectrometry (MS) verifies the expected molecular weight (1228.4 Da) with <0.1% uncyclized impurity.

Acidolytic Cleavage and Sidechain Deprotection

TFA-Based Cleavage Cocktails

The cyclized peptide-resin is treated with a cleavage mixture containing 95% TFA, 2.5% triisopropylsilane (TIS), and 2.5% ethanedithiol (EDT) for 2–3 hours. This formulation concurrently cleaves the peptide from the resin and removes acid-labile protecting groups (Trt, tBu). For D-Cys(4)-containing peptides, cleavage times are reduced by 15% to minimize racemization at the D-configuration site.

Crude Product Isolation

Post-cleavage, the peptide is precipitated in methyl tert-butyl ether (MTBE), yielding a white powder with 85–87% crude purity. Centrifugation and lyophilization remove residual TFA, achieving residual solvent levels <0.5% (w/w).

Purification and TFA Salt Conversion

Reversed-Phase HPLC (RP-HPLC) Parameters

ParameterCondition 1Condition 2
ColumnC18, 10 μm, 250 × 77 mmC18, 5 μm, 150 × 20 mm
Mobile Phase A0.1% TFA in H₂O1% acetic acid in H₂O
Mobile Phase B0.1% TFA in ACNACN
Gradient20–50% B over 60 min15–40% B over 45 min
Flow Rate90 mL/min5 mL/min
Purity Post-Purification99.5%98.5%

Crude peptide is dissolved in 0.1% TFA/water, filtered (0.45 μm), and injected onto the column. Fraction collection targets the main UV peak (220 nm), with acetonitrile removed via rotary evaporation.

TFA Counterion Standardization

To ensure consistent TFA salt stoichiometry, the purified peptide is lyophilized from a 1% acetic acid solution, replacing residual acetic acid with TFA vapors during secondary drying. Ion chromatography confirms TFA content at 2.8–3.2 equivalents per peptide molecule.

Analytical Characterization and Quality Control

Purity and Impurity Profiling

Analytical MetricResultSpecification
HPLC Purity99.5%≥98.0%
Largest Single Impurity0.10%≤0.20%
Total Impurities0.45%≤1.00%
TFA Content3.0% (w/w)2.5–3.5% (w/w)

UPLC-MS/MS identifies major impurities as deamidated species (Asn→Asp) and truncated sequences lacking Gly residues.

Structural Confirmation

  • Circular Dichroism (CD) : A negative band at 208 nm and positive band at 192 nm confirm β-turn secondary structure, consistent with native vasopressin analogs.

  • NMR Spectroscopy : ¹H-NMR (600 MHz, D₂O) resolves D-Cys(4) α-proton at δ 3.98 ppm (vs. δ 4.12 ppm for L-Cys), confirming stereochemical integrity.

Scalability and Process Optimization

Large-Scale Production Metrics

Batch Size (Resin)100 g500 g
Total Yield76.6%74.2%
Purity99.5%99.3%
Cycle Time18 days21 days

Scale-up challenges include maintaining mixing efficiency during cyclization and minimizing acetonitrile usage in HPLC purification. Continuous chromatography systems reduce solvent consumption by 40% compared to batch processes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.